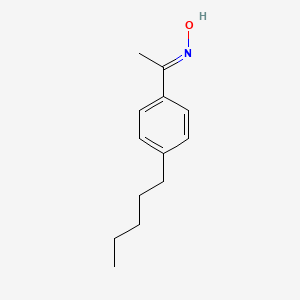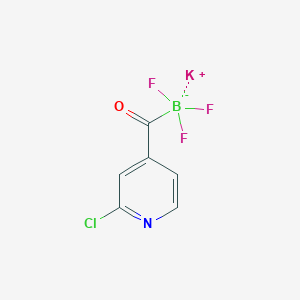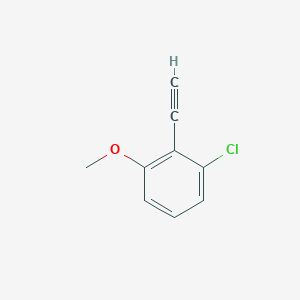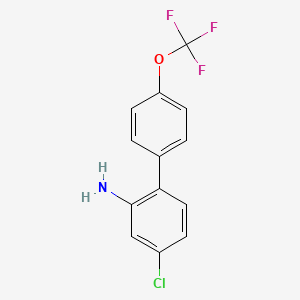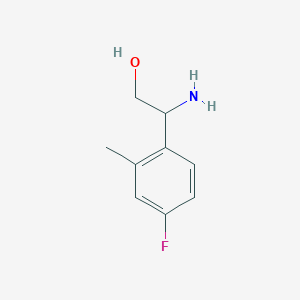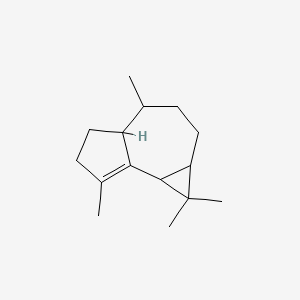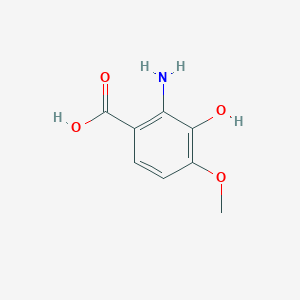
1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate (ammonium salt) is a cyclic phosphatidic acid derivative. It is a bioactive lipid known for its role in various cellular processes, including anti-mitogenic regulation, inhibition of tumor cell invasion, and neuronal cell differentiation. This compound is a naturally occurring analog of lysophosphatidic acid, with a unique structure that forms a five-membered ring involving the sn-2 hydroxy group and the sn-3 phosphate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate (ammonium salt) typically involves the following steps:
Starting Material: The synthesis begins with 1-O-hexadecyl-sn-glycerol.
Phosphorylation: The hydroxyl groups at the sn-2 and sn-3 positions are phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) under anhydrous conditions.
Cyclization: The phosphorylated intermediate undergoes cyclization to form the cyclic phosphate ring. This step often requires a base such as triethylamine to facilitate the reaction.
Purification: The final product is purified using chromatographic techniques to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions are optimized for yield and purity, including temperature control and reaction time.
Purification: Industrial-scale purification methods such as large-scale chromatography or crystallization are employed to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate (ammonium salt) can undergo various chemical reactions, including:
Hydrolysis: The cyclic phosphate ring can be hydrolyzed under acidic or basic conditions to yield linear phosphate derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of oxidized phospholipids.
Substitution: The phosphate group can participate in substitution reactions with nucleophiles, forming different phospholipid derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis Products: Linear phosphatidic acids.
Oxidation Products: Oxidized phospholipids.
Substitution Products: Various phospholipid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate (ammonium salt) has numerous applications in scientific research:
Chemistry: Used as a standard in lipidomics studies for the quantification of lysophosphatidic acid.
Biology: Investigated for its role in cell signaling pathways, particularly in anti-mitogenic regulation and stress fiber formation.
Medicine: Explored for its potential in inhibiting tumor cell invasion and metastasis, as well as promoting neuronal cell differentiation and survival.
Industry: Utilized in the development of bioactive lipid formulations for therapeutic applications
Mécanisme D'action
The mechanism of action of 1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate (ammonium salt) involves:
Receptor Activation: It binds to specific lysophosphatidic acid receptors on the cell surface.
Signal Transduction: Activation of these receptors triggers intracellular signaling cascades, leading to various cellular responses.
Pathways Involved: Key pathways include the inhibition of the cell cycle, induction of stress fiber formation, and regulation of neuronal cell differentiation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lysophosphatidic Acid (LPA): A structurally similar compound but lacks the cyclic phosphate ring.
Cyclic Phosphatidic Acid (cPA): Similar in structure but may have different fatty acid chains.
Uniqueness
1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate (ammonium salt) is unique due to its specific cyclic structure, which imparts distinct biological activities compared to linear phosphatidic acids. Its ability to inhibit tumor cell invasion and promote neuronal differentiation sets it apart from other phospholipids .
Propriétés
Formule moléculaire |
C19H42NO5P |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
azanium;4-(hexadecoxymethyl)-2-oxido-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C19H39O5P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-17-19-18-23-25(20,21)24-19;/h19H,2-18H2,1H3,(H,20,21);1H3 |
Clé InChI |
ACJRKXHGGHOLQE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC1COP(=O)(O1)[O-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


